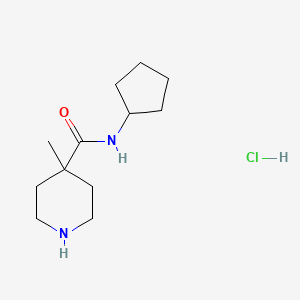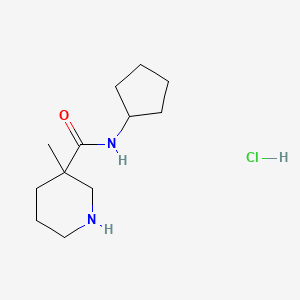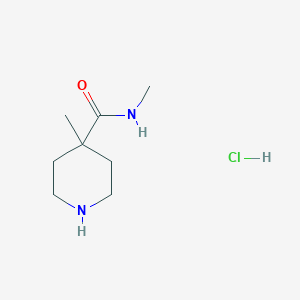![molecular formula C13H18N2O2 B1402570 N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide CAS No. 1346447-04-8](/img/structure/B1402570.png)
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide
Vue d'ensemble
Description
“N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide” is a chemical compound with the empirical formula C13H18N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular weight of “N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide” is 234.29 . Its structure includes a pyrano[2,3-b]pyridine ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
“N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide” is a solid compound . Its SMILES string, which is a type of notation used to represent its structure, isCC(C)(C)C(=O)Nc1cnc2OCCCc2c1 .
Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
The application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, a core structural motif related to N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, has been highlighted for its critical role in the development of medicinal and pharmaceutical compounds. These scaffolds are extensively investigated due to their broad synthetic applications and bioavailability. The use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of these complex structures, which are pivotal in the discovery and synthesis of new pharmaceutical agents (Parmar, Vala, & Patel, 2023).
Kinase Inhibition for Therapeutic Applications
Another significant area of application is in the design of kinase inhibitors, where the pyrazolo[3,4-b]pyridine scaffold, closely related to the chemical structure , demonstrates versatility in interacting with kinases through multiple binding modes. This versatility makes it a valuable scaffold in the development of compounds targeting a broad range of kinases, which is crucial for therapeutic interventions in various diseases, including cancer (Wenglowsky, 2013).
Heterocyclic N-Oxide Derivatives in Drug Development
Heterocyclic N-oxide derivatives, encompassing structures similar to N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, play a pivotal role in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates and exhibit significant biological importance, including anticancer, antibacterial, and anti-inflammatory activities. Their utility in forming metal complexes and designing catalysts underlines their importance in advancing chemistry and medicine (Li et al., 2019).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives, which share structural similarities with N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide, are identified for their potential in creating optical sensors alongside their medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for developing sensing probes, highlighting the intersection of chemistry and technology in enhancing diagnostic tools (Jindal & Kaur, 2021).
Orientations Futures
The future directions for research on “N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide” and similar compounds could involve further exploration of their potential as inhibitors of certain biological processes . Additionally, more research could be done to better understand their synthesis, chemical reactions, and physical and chemical properties.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)12(16)15-10-7-9-5-4-6-17-11(9)14-8-10/h7-8H,4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYXJIZRHLQYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(N=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)
![Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride](/img/structure/B1402489.png)
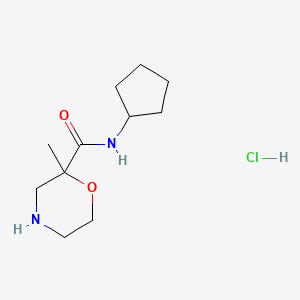
![1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride](/img/structure/B1402492.png)
![3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride](/img/structure/B1402496.png)
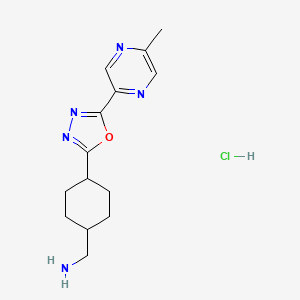

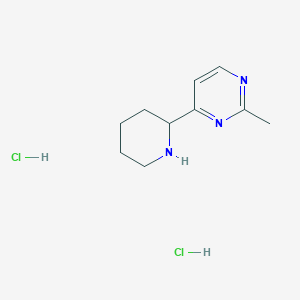
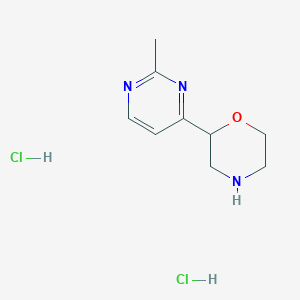
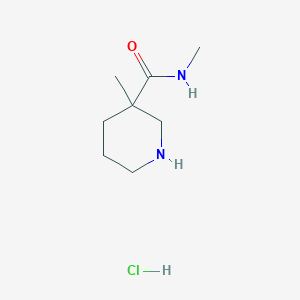
![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)
